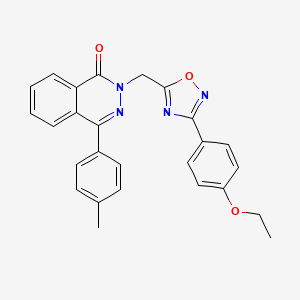
2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features both an oxadiazole and a phthalazinone moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved by reacting appropriate hydrazides with carboxylic acid derivatives.
- Cyclization : The oxadiazole is then coupled with a phthalazinone derivative through cyclization reactions.
- Final Coupling : The final product is obtained through further reactions that may involve temperature control and specific catalysts to optimize yield and purity.
Anticancer Properties
Research indicates that derivatives of oxadiazoles and phthalazinones exhibit significant anticancer activity. For example:
- Studies have shown that compounds similar to this compound have demonstrated anti-proliferative effects against various cancer cell lines, including HepG2 (liver) and MCF7 (breast) cells. The IC50 values for these compounds ranged from 5.5 mM to 29 μM depending on the specific substituents present on the oxadiazole ring .
The mechanism through which this compound exerts its biological effects involves:
- Interaction with Enzymes and Receptors : The oxadiazole and phthalazinone rings can interact with cellular enzymes and receptors, modulating their activity. This interaction may lead to inhibition of key signaling pathways involved in cancer cell proliferation and survival .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, compounds containing oxadiazole moieties have also been reported to possess antimicrobial activities. They have shown effectiveness against various bacterial and fungal strains .
Case Studies
Several studies have highlighted the biological activities of related compounds:
-
Study on Antiproliferative Activity : A recent study synthesized a series of oxadiazol-phthalazinone derivatives and evaluated their antiproliferative effects against cancer cell lines. Compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
Compound IC50 (mM) Cell Line Doxorubicin 4–7 HepG2, MCF7 Compound 1 5.5 HepG2 Compound 7d 29 HeLa - Antimicrobial Screening : Another study evaluated new derivatives for antimicrobial efficacy against various pathogens, finding several candidates with promising activity against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of these compounds often correlates with their structural features:
科学的研究の応用
Anticancer Activity
One of the most promising applications of this compound is its anticancer activity. Research has demonstrated that derivatives of phthalazinone compounds exhibit significant anti-proliferative effects against various cancer cell lines. In particular, studies have shown that compounds similar to 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one can inhibit the growth of human liver (HepG2) and breast (MCF-7) cancer cells .
Case Study : In a comparative study involving multiple derivatives, specific compounds demonstrated IC50 values indicating their potency against cancer cell lines. For example, certain derivatives showed IC50 values as low as 10 µM against MCF-7 cells, suggesting strong anticancer properties .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between these compounds and biological targets such as enzymes involved in cancer metabolism. The docking simulations suggest that these compounds can effectively bind to target proteins, potentially leading to the inhibition of their activity .
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Enzyme inhibition |
| Compound C | WI-38 | >50 | Cytotoxicity |
特性
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-3-32-20-14-12-19(13-15-20)25-27-23(33-29-25)16-30-26(31)22-7-5-4-6-21(22)24(28-30)18-10-8-17(2)9-11-18/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGXEMLYYHVYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













